molecular formula C12H15N3O4S B12811187 N'-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide CAS No. 91644-02-9

N'-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide

Cat. No.: B12811187
CAS No.: 91644-02-9
M. Wt: 297.33 g/mol
InChI Key: KVTUOEDVLCFCHU-UHFFFAOYSA-N
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Description

N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexylidene group attached to a benzenesulfonohydrazide moiety, with additional hydroxy and oxido functionalities. Its molecular formula is C13H16N2O2S, and it has a molecular weight of 268.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide typically involves the condensation of cyclohexanone with 4-(hydroxy(oxido)amino)benzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .

Mechanism of Action

The mechanism of action of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The hydroxy and oxido groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzymatic activity. The sulfonohydrazide moiety can also participate in covalent bonding with target molecules, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is unique due to the presence of both hydroxy and oxido functionalities, which provide additional sites for chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

91644-02-9

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H15N3O4S/c16-15(17)11-6-8-12(9-7-11)20(18,19)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2

InChI Key

KVTUOEDVLCFCHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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